

Chemical and physical properties of L-Anserine nitrate.

Author: BenchChem Technical Support Team. Date: December 2025

L-Anserine Nitrate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Anserine nitrate, the nitrate salt of the naturally occurring dipeptide L-Anserine (β-alanyl-3-methyl-L-histidine), is a compound of significant interest in biomedical research. Possessing potent antioxidant, anti-glycation, and neuroprotective properties, it presents a compelling candidate for further investigation in the context of age-related and neurodegenerative diseases. This technical guide provides an in-depth overview of the chemical and physical properties of **L-Anserine nitrate**, detailed experimental protocols for its synthesis and analysis of its biological activities, and visualizations of its proposed signaling pathways.

Chemical and Physical Properties

L-Anserine nitrate is a white to off-white, crystalline solid.[1][2] Its chemical and physical properties are summarized in the tables below.

Table 1: Chemical Properties of L-Anserine Nitrate

Property	Value	Source
Molecular Formula	C10H17N5O6	[3]
Molecular Weight	303.27 g/mol	[3][4]
IUPAC Name	(2S)-2-(3- aminopropanoylamino)-3-(3- methyl-1H-imidazol-4- yl)propanoic acid; nitric acid	N/A
CAS Number	10030-52-1	[5][6]
SMILES	CN1C=NC=C1CINVALID- LINKNC(=O)CCNINVALID- LINK(O)[O-]	[6]
Purity	Typically ≥98%	[6]

Table 2: Physical Properties of L-Anserine Nitrate

Property	Value	Source
Appearance	White to off-white powder	[1][2]
Melting Point	226-228 °C	[2]
Boiling Point	Not available	
Density	1.38 g/cm³ (for L-Anserine)	[7]
Solubility	Water (59 mg/mL), DMSO (3.03 mg/mL)	[3]
Storage	Powder: -20°C for 3 years; In solvent: -80°C for 1 year	[3]

Synthesis and Purification

While L-Anserine is naturally found in vertebrate skeletal muscle and brain, chemical synthesis provides a reliable source for research purposes. The following is a generalized protocol based

on reported synthetic routes.

Experimental Protocol: Chemical Synthesis of L-Anserine

This protocol outlines a potential synthetic route starting from L-histidine.

Materials:

- L-histidine methyl ester dihydrochloride
- Protecting group reagents (e.g., Boc anhydride)
- Methylating agent (e.g., methyl iodide)
- β-Alanine derivative (e.g., N-Boc-β-alanine)
- Coupling agents (e.g., DCC, HOBt)
- Deprotection reagents (e.g., trifluoroacetic acid)
- Solvents (e.g., DMF, DCM, methanol)
- Base (e.g., triethylamine)

- Protection of L-histidine methyl ester: The amino group of L-histidine methyl ester dihydrochloride is protected, for example, with a Boc group using Boc anhydride in the presence of a base.
- Methylation of the imidazole ring: The protected L-histidine derivative is methylated on the imidazole ring using a suitable methylating agent.
- Deprotection of the amino group: The protecting group on the α -amino group is selectively removed.

- Peptide coupling: The methylated L-histidine derivative is coupled with a protected β-alanine derivative (e.g., N-Boc-β-alanine) using standard peptide coupling reagents.
- Final deprotection: All remaining protecting groups are removed to yield L-Anserine.
- Salt formation: The purified L-Anserine is treated with nitric acid to form **L-Anserine nitrate**.

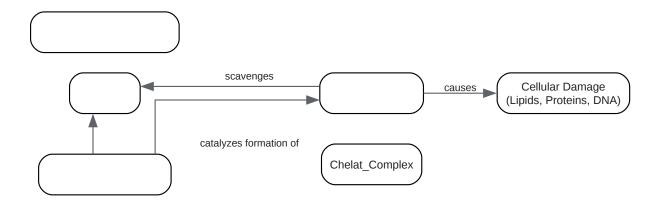
Experimental Protocol: Purification of L-Anserine Nitrate

Materials:

- Crude L-Anserine nitrate
- Deionized water
- Ethanol

Procedure:

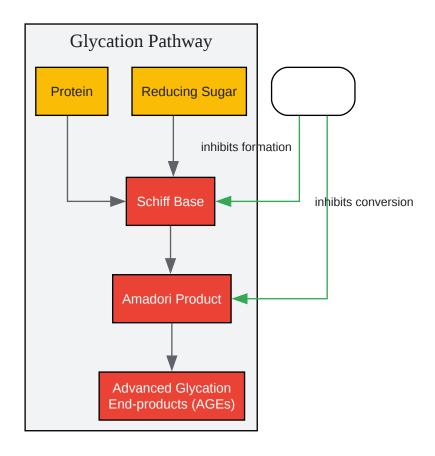
- Dissolution: The crude L-Anserine nitrate is dissolved in a minimal amount of hot deionized water.
- Crystallization: The solution is allowed to cool slowly to room temperature, and then further cooled in an ice bath to induce crystallization.
- Filtration: The crystalline product is collected by vacuum filtration.
- Washing: The crystals are washed with a small amount of cold ethanol.
- Drying: The purified **L-Anserine nitrate** is dried under vacuum.


Biological Activities and Signaling Pathways

L-Anserine nitrate exhibits several key biological activities, primarily attributed to the L-Anserine moiety.

Antioxidant Activity

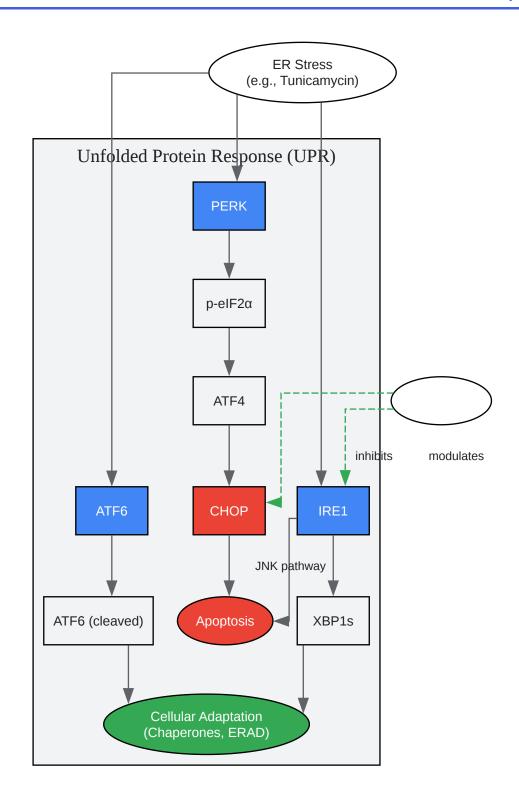
L-Anserine is a potent antioxidant that acts through multiple mechanisms. It can directly scavenge reactive oxygen species (ROS) and chelate pro-oxidant metal ions, thereby preventing oxidative damage to cellular components.


Click to download full resolution via product page

Caption: Antioxidant mechanisms of L-Anserine.

Anti-glycation Activity

L-Anserine can inhibit the formation of advanced glycation end-products (AGEs), which are implicated in the pathogenesis of various age-related diseases. It is thought to act by trapping reactive carbonyl species and inhibiting the cross-linking of proteins.

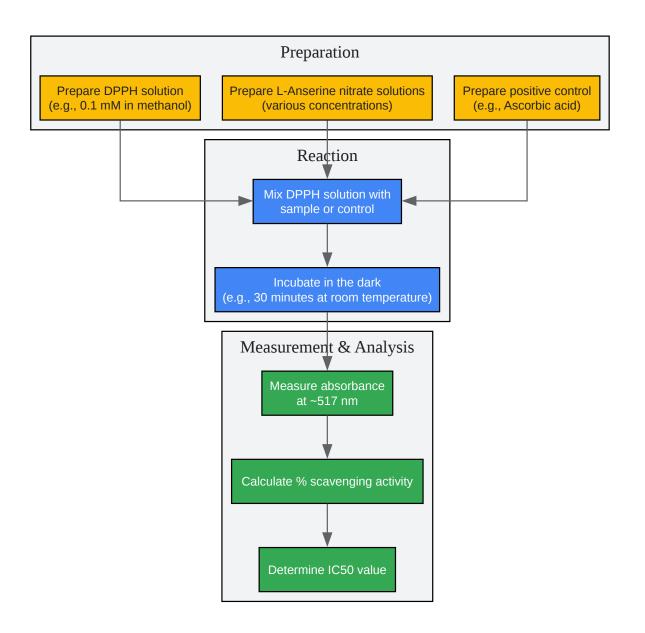

Click to download full resolution via product page

Caption: L-Anserine's role in inhibiting glycation.

Neuroprotective Effects and the Unfolded Protein Response (UPR)

L-Anserine has been shown to protect neuronal cells from ER stress-induced apoptosis.[8] While the exact mechanism is still under investigation, it is hypothesized that L-Anserine modulates the Unfolded Protein Response (UPR), a cellular stress response pathway. The UPR is activated in response to an accumulation of unfolded or misfolded proteins in the endoplasmic reticulum and is mediated by three main sensor proteins: PERK, IRE1, and ATF6. L-Anserine may promote cell survival by attenuating the pro-apoptotic branches of the UPR.

Click to download full resolution via product page


Caption: Putative neuroprotective mechanism of L-Anserine via UPR modulation.

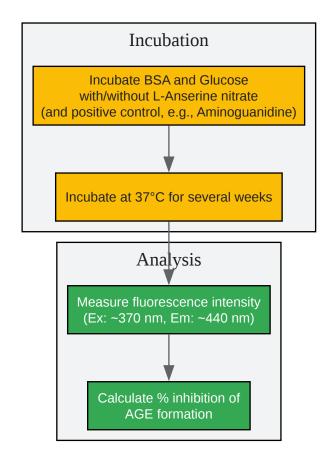
Experimental Protocols

Antioxidant Activity Assay (DPPH Radical Scavenging)

This protocol describes a common method to assess the free radical scavenging activity of **L-Anserine nitrate**.[1][9]

Click to download full resolution via product page

Caption: Workflow for DPPH antioxidant assay.



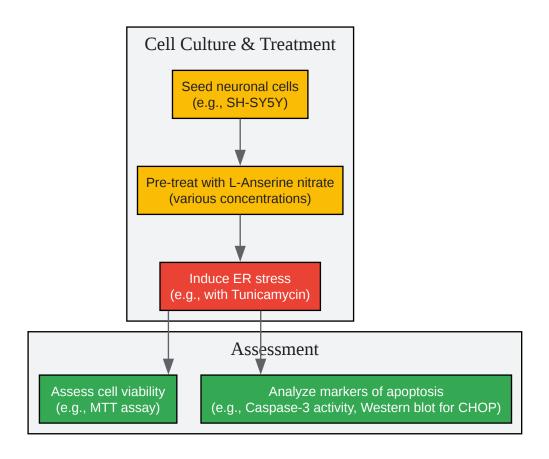
- Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
- Prepare a series of dilutions of **L-Anserine nitrate** in a suitable solvent.
- In a 96-well plate, add a fixed volume of the DPPH solution to each well.
- Add varying concentrations of the L-Anserine nitrate solution to the wells. Include a blank (solvent only) and a positive control (e.g., ascorbic acid).
- Incubate the plate in the dark at room temperature for 30 minutes.
- Measure the absorbance of each well at approximately 517 nm using a microplate reader.
- Calculate the percentage of DPPH radical scavenging activity for each concentration.

In Vitro Anti-glycation Assay (BSA-Glucose Model)

This protocol assesses the ability of **L-Anserine nitrate** to inhibit the formation of fluorescent AGEs.[10][11]

Click to download full resolution via product page

Caption: Workflow for in vitro anti-glycation assay.


- Prepare solutions of bovine serum albumin (BSA), glucose, and L-Anserine nitrate in a phosphate buffer.
- In a series of tubes, mix the BSA and glucose solutions. Add different concentrations of **L-Anserine nitrate** to the experimental tubes. Include a control (BSA and glucose only) and a positive control (e.g., aminoguanidine).
- Incubate the tubes at 37°C for an extended period (e.g., 1-4 weeks).
- At specified time points, measure the fluorescence intensity of each sample using a spectrofluorometer (excitation ~370 nm, emission ~440 nm).

• Calculate the percentage inhibition of AGE formation by **L-Anserine nitrate**.

In Vitro Neuroprotection Assay (ER Stress Model)

This protocol evaluates the protective effect of **L-Anserine nitrate** against ER stress-induced cell death in a neuronal cell line.[12][13][14]

Click to download full resolution via product page

Caption: Workflow for in vitro neuroprotection assay.

- Culture a suitable neuronal cell line (e.g., SH-SY5Y) in appropriate media.
- Pre-treat the cells with various concentrations of **L-Anserine nitrate** for a specified time.
- Induce ER stress by adding an agent such as tunicamycin to the cell culture medium.

- After the incubation period, assess cell viability using a method like the MTT assay.
- To further investigate the mechanism, analyze markers of apoptosis and the UPR (e.g., caspase-3 activity, expression levels of CHOP, GRP78) by methods such as Western blotting or qPCR.

Conclusion

L-Anserine nitrate is a promising molecule with multifaceted biological activities that warrant further exploration. Its antioxidant, anti-glycation, and neuroprotective properties make it a compelling subject for research in the fields of aging, neurodegeneration, and metabolic diseases. The information and protocols provided in this technical guide are intended to serve as a valuable resource for scientists and researchers dedicated to advancing our understanding of this intriguing compound and its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 2. L-ANSERINE NITRATE Three Chongging Chemdad Co. , Ltd [chemdad.com]
- 3. L-Anserine nitrate | Endogenous Metabolite | TargetMol [targetmol.com]
- 4. L-Anserine nitrate | C10H17N5O6 | CID 112071 PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. L-ANSERINE NITRATE | 10030-52-1 [chemicalbook.com]
- 6. raybiotech.com [raybiotech.com]
- 7. Anserine | Endogenous Metabolite | TargetMol [targetmol.com]
- 8. researchgate.net [researchgate.net]
- 9. plant-stress.weebly.com [plant-stress.weebly.com]

- 10. Novel Fluorometric Assay of Antiglycation Activity Based on Methylglyoxal-Induced Protein Carbonylation [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Tunicamycin-induced Unfolded Protein Response in the Developing Mouse Brain PMC [pmc.ncbi.nlm.nih.gov]
- 13. Neuroprotective effects of pramipexole against tunicamycin-induced cell death in PC12 cells PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Protective Effect of Zeaxanthin against Tunicamycin-induced Cell Damage in SH-SY5Y
 Cell [jstage.jst.go.jp]
- To cite this document: BenchChem. [Chemical and physical properties of L-Anserine nitrate.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10799248#chemical-and-physical-properties-of-l-anserine-nitrate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com